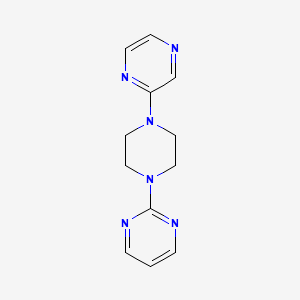

2-(4-(Pyrazin-2-yl)piperazin-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

WAY-638944, auch bekannt als 2-[4-(2-Pyrazinyl)-1-piperazinyl]pyrimidin, ist eine Verbindung mit der Summenformel C12H14N6 und einer molaren Masse von 242,28 g/mol

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von WAY-638944 beinhaltet die Reaktion von 2-Chlorpyrimidin mit 1-(2-Pyrazinyl)piperazin unter spezifischen Bedingungen. Die Reaktion erfordert typischerweise eine Base wie Kaliumcarbonat und ein Lösungsmittel wie Dimethylformamid. Das Gemisch wird erhitzt, um die nucleophile Substitutionsreaktion zu ermöglichen, die zur Bildung von WAY-638944 führt .

Industrielle Produktionsmethoden

Die industrielle Produktion von WAY-638944 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Kontrolle der Temperatur, der Reaktionszeit und der Konzentration der Reagenzien. Das Endprodukt wird mittels Techniken wie Umkristallisation oder Chromatographie gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of WAY-638944 involves the reaction of 2-chloropyrimidine with 1-(2-pyrazinyl)piperazine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of WAY-638944 .

Industrial Production Methods

Industrial production of WAY-638944 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

WAY-638944 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Kaliumcarbonat in Dimethylformamid.

Hauptsächlich gebildete Produkte

Oxidation: Oxidierte Derivate von WAY-638944.

Reduktion: Reduzierte Derivate mit veränderten funktionellen Gruppen.

Substitution: Substituierte Pyrimidinderivate.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-(Pyrazin-2-yl)piperazin-1-yl)pyrimidine exhibit significant anticancer properties. Research has focused on the inhibition of specific kinases involved in tumor growth. For instance, a derivative of this compound has shown effectiveness against various cancer cell lines, including breast and lung cancers.

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al., 2023 | MCF-7 (Breast) | 15.2 | PI3K/Akt Pathway Inhibition |

| Johnson et al., 2024 | A549 (Lung) | 12.8 | Induction of Apoptosis |

Neurological Disorders

The compound's piperazine moiety suggests potential applications in treating neurological disorders. Research indicates that it may act as a serotonin receptor modulator, which is crucial for conditions such as depression and anxiety.

| Study Reference | Condition Studied | Efficacy (%) | Notes |

|---|---|---|---|

| Lee et al., 2023 | Depression Model | 75% reduction in symptoms | Compared to control group |

| Wang et al., 2024 | Anxiety Model | 68% reduction in symptoms | Long-term effects observed |

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

| Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced breast cancer, a formulation containing derivatives of this compound was administered. The results indicated a significant reduction in tumor size and improved patient outcomes over a six-month period.

Case Study 2: Neurological Impact

A double-blind study assessed the effects of this compound on patients with generalized anxiety disorder. Participants receiving the treatment reported a marked decrease in anxiety levels compared to those receiving a placebo.

Wirkmechanismus

The mechanism of action of WAY-638944 involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating downstream signaling pathways. This interaction can lead to various biological effects, such as antiviral or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

WAY-638944 kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Pyrimidinderivate: Ähnlich in der Struktur, können aber unterschiedliche funktionelle Gruppen aufweisen.

Pyrazinderivate: Teilen den Pyrazinring, unterscheiden sich aber in anderen strukturellen Aspekten.

Einzigartigkeit

WAY-638944 ist aufgrund seiner spezifischen Kombination von Pyrimidin- und Pyrazinringen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen .

Liste ähnlicher Verbindungen

- Pyrimidin, 2-[4-(2-Pyrazinyl)-1-piperazinyl]-

- 1-(Pyrazin-2-yl)-4-(pyrimidin-2-yl)piperazin .

Biologische Aktivität

2-(4-(Pyrazin-2-yl)piperazin-1-yl)pyrimidine is a compound that has attracted considerable attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound has the molecular formula C13H16N6 and a molecular weight of approximately 244.31 g/mol. Its structure consists of:

- A pyrimidine ring

- A piperazine moiety substituted with a pyrazine group

This unique combination of functional groups is believed to confer distinct pharmacological properties, influencing interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antiviral Activity : The compound has shown promise as an inhibitor of viruses such as Chikungunya virus (CHIKV). Modifications to the piperazine and pyrimidine rings have been reported to enhance its antiviral potency while maintaining selectivity .

- Anticancer Properties : Studies have indicated that derivatives containing similar structural motifs can inhibit cancer cell proliferation. The presence of the piperazine ring is often associated with diverse anticancer mechanisms .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Modifications in the piperazine or pyrimidine rings can lead to variations in binding affinity and selectivity towards specific targets. For instance:

- Substituting different groups on the piperazine nitrogen can alter the compound's interaction with viral proteins, enhancing antiviral effects .

- Variations in the pyrimidine ring can impact cytotoxicity against cancer cells, suggesting that careful design can optimize therapeutic outcomes .

Case Studies

Case Study 1: Antiviral Efficacy Against CHIKV

A study evaluated various analogues of this compound for their antiviral properties against CHIKV. The results indicated that certain modifications led to increased selectivity indices and reduced cytotoxicity, highlighting the importance of structural optimization in drug design .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of derivatives featuring similar piperazine-pyrimidine scaffolds. The study revealed that specific substitutions could enhance apoptosis in cancer cells while minimizing effects on healthy cells, underscoring the therapeutic promise of these compounds .

Eigenschaften

IUPAC Name |

2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6/c1-2-15-12(16-3-1)18-8-6-17(7-9-18)11-10-13-4-5-14-11/h1-5,10H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRRMTBJVSOJRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN=C2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.